2-(Benzyloxy)-6-bromo-4-fluorobenzaldehyde
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Overview
Description
2-(Benzyloxy)-6-bromo-4-fluorobenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-bromo-4-fluorobenzaldehyde typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzyloxylation: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-bromo-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: 2-(Benzyloxy)-6-bromo-4-fluorobenzoic acid.
Reduction: 2-(Benzyloxy)-6-bromo-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-6-bromo-4-fluorobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-bromo-4-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used as a reagent in organic synthesis.
Uniqueness
2-(Benzyloxy)-6-bromo-4-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other benzaldehyde derivatives. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H10BrFO2 |
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Molecular Weight |
309.13 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10BrFO2/c15-13-6-11(16)7-14(12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
IQBLCMOJHZWLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)F)Br)C=O |
Origin of Product |
United States |
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